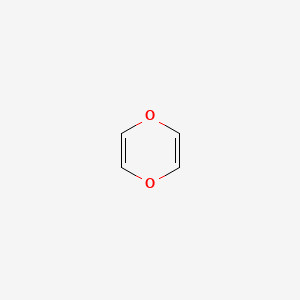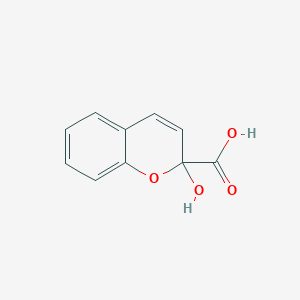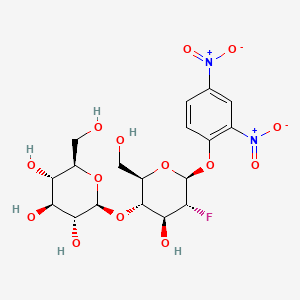
2-Hydroxybenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybenzo(a)pyrene is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of a hydroxyl group attached to the benzo[a]pyrene structure, which consists of five fused benzene rings. It is primarily formed as a result of the incomplete combustion of organic matter and is found in various environmental pollutants such as automobile emissions, cigarette smoke, and charred foods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxybenzo(a)pyrene can be synthesized through several methods. One common approach involves the hydroxylation of benzo[a]pyrene using specific reagents and catalysts. For instance, the degradation of benzo[a]pyrene into hydroxybenzo[a]pyrene can be achieved using Mn-corrolazine as a catalyst, regulated by an oriented external electric field . This process involves a three-step mechanism: epoxidation, hydrogen transfer, and rearrangement.
Industrial Production Methods
Industrial production of this compound is not widely documented due to its carcinogenic nature. laboratory-scale synthesis typically involves controlled conditions to ensure safety and minimize exposure to the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to benzo[a]pyrene or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of benzo[a]pyrene, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
2-Hydroxybenzo(a)pyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its carcinogenic properties helps understand the mechanisms of cancer development.
Medicine: Studies focus on its role in inducing mutations and its potential use in developing cancer therapies.
Industry: It serves as a reference compound for monitoring environmental pollution and assessing the effectiveness of pollution control measures
Mécanisme D'action
The mechanism of action of 2-Hydroxybenzo(a)pyrene involves its interaction with cellular components, leading to toxic effects. It primarily exerts its effects through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, it activates a cascade of events that result in oxidative stress, inflammation, and genetic toxicity. This pathway is crucial in mediating the compound’s carcinogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxybenzo[a]pyrene
- 3-Hydroxybenzo[a]pyrene
- 11-Hydroxybenzo[a]pyrene
Comparison
2-Hydroxybenzo(a)pyrene is unique among its isomers due to its strong carcinogenic activity. While other hydroxylated derivatives like 1-, 3-, and 12-hydroxybenzo[a]pyrene are noncarcinogenic, and 11-hydroxybenzo[a]pyrene is weakly carcinogenic, this compound exhibits high carcinogenicity, making it a significant compound for studying cancer mechanisms .
Propriétés
Numéro CAS |
56892-30-9 |
|---|---|
Formule moléculaire |
C20H12O |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
benzo[a]pyren-2-ol |
InChI |
InChI=1S/C20H12O/c21-16-10-14-6-5-13-9-12-3-1-2-4-17(12)18-8-7-15(11-16)19(14)20(13)18/h1-11,21H |
Clé InChI |
KAXJMEFTXJWMLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |
Key on ui other cas no. |
56892-30-9 |
Synonymes |
2-hydroxybenzo(a)pyrene 2-hydroxybenzo(a)pyrene, 3H-labeled 2-hydroxybenzo(a)pyrene, hydrogen sulfate benzo(a)pyren-2-ol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)





![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)
![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)
![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)

